molecular formula C12H16FNO5S B3039735 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid CAS No. 1301738-39-5

2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid

Cat. No.: B3039735
CAS No.: 1301738-39-5
M. Wt: 305.32 g/mol
InChI Key: IZUGHSSVIHUXDW-UHFFFAOYSA-N
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Description

2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid is a chemical compound with the molecular formula C12H16FNO5S and a molecular weight of 305.32 g/mol.

Preparation Methods

The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid involves several stepsThe reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of amines or alcohols .

Scientific Research Applications

2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator. In medicine, it may be explored for its potential use in drug development and treatment of various diseases. In industry, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid can be compared with other similar compounds, such as 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]butanoic acid and 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]hexanoic acid . These compounds share similar structural features but differ in the length of the carbon chain.

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO5S/c1-3-4-10(12(15)16)14-20(17,18)8-5-6-11(19-2)9(13)7-8/h5-7,10,14H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUGHSSVIHUXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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